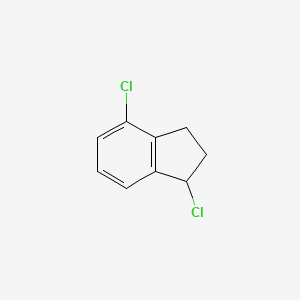

1,4-dichloro-2,3-dihydro-1H-indene

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Molecular Structure and Vibrational Studies

1,4-Dichloro-2,3-dihydro-1H-indene, a derivative of 2,3-dihydro-1H-indene, has been studied for its molecular structure and vibrational characteristics. Research has shown that the equilibrium geometries and harmonic frequencies of such molecules can be determined and analyzed using density functional theory (DFT) calculations. This kind of research aids in understanding the reactivity and polarity of the molecule, which is crucial in various chemical processes (Prasad et al., 2010).

Chemical Synthesis and Pharmaceutical Applications

The compound's derivatives have been utilized in the synthesis of new serotonin uptake inhibitors. Research has established the absolute configuration of these inhibitors, which is fundamental in the development of pharmaceuticals (Michals & Smith, 1993).

Novel Synthetic Methods

Innovative methods for synthesizing derivatives of this compound have been explored. For instance, a novel synthesis involving chloro-substituted α-pyrones has been developed, which is significant for creating unique molecular structures (Christl & Cohrs, 2015).

Catalysis and Chemical Reactions

The molecule has been used in catalytic systems for various chemical reactions. For example, its involvement in decarbonylative cycloaddition via rhodium(I)-catalyzed carbon–carbon bond cleavage demonstrates its versatility in synthetic chemistry (Hu et al., 2022).

Corrosion Inhibition

Research has also explored the use of indanone derivatives (related to this compound) in corrosion inhibition. These compounds have been shown to be effective in protecting metals like steel in corrosive environments, which is essential in industrial applications (Saady et al., 2018).

Safety and Hazards

While specific safety and hazard information for 1,4-dichloro-2,3-dihydro-1H-indene is not provided in the search results, it’s important to handle all chemicals with care. Proper protective equipment should be worn, good ventilation ensured, and safety procedures followed when handling this compound .

Mecanismo De Acción

Target of Action

It is known that indane derivatives, which include 1,4-dichloro-2,3-dihydro-1h-indene, have been found in many important synthetic drug molecules . These compounds bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

Indole derivatives, which are structurally similar, are known to interact with their targets and cause various changes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, affecting a wide range of biochemical pathways . The downstream effects of these interactions would depend on the specific pathways and targets involved .

Pharmacokinetics

These properties would determine the bioavailability of the compound, influencing its efficacy and potential side effects .

Result of Action

Indole derivatives are known to have diverse biological activities, suggesting that they could have a wide range of molecular and cellular effects .

Action Environment

Factors such as temperature, ph, and the presence of other compounds could potentially influence its action .

Propiedades

IUPAC Name |

1,4-dichloro-2,3-dihydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2/c10-8-3-1-2-6-7(8)4-5-9(6)11/h1-3,9H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTUOVOUGJSMRBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1Cl)C=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

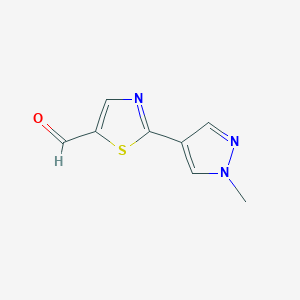

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(4-Methoxy-benzyl)-piperidin-2-ylmethyl]-methyl-amine](/img/structure/B1427826.png)

![[2-(3-Methylbutoxy)naphthalen-1-yl]boronic acid](/img/structure/B1427831.png)

![N-[(3,4-dimethoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B1427834.png)